molecular formula C20H29N5O3 B3117337 butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate CAS No. 2227199-31-5

butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate

Cat. No.: B3117337
CAS No.: 2227199-31-5
M. Wt: 387.5 g/mol
InChI Key: IQFJFTIXSPNYQX-ZBFHGGJFSA-N
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Description

This compound is a derivative of pyrimidine, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential .


Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include methylation and subsequent reaction with an appropriate amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 312.37 .

Scientific Research Applications

Interaction with Other Compounds

  • The interaction of related pyrimidine derivatives with glycine esters has been explored. These interactions lead to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which are confirmed using NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis and Structural Analysis

  • Efficient and practical asymmetric synthesis methods have been developed for related compounds, useful as intermediates in synthesizing antagonists for specific receptors (Jona et al., 2009).
  • Studies on folded conformations due to arene interactions in dissymmetric and symmetric butylidene-linker models based on pyrazolo[3,4-d]pyrimidine, purine, and 7-deazapurine, have been reported. These conformations impact both solution and crystalline states, as evidenced by intramolecular π-π interactions (Avasthi, Shukla, Kant, & Ravikumar, 2014).

Biological Applications and Studies

  • Compounds with structures similar to butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate have been studied for their anti-angiogenic and DNA cleavage activities. These activities are significant in understanding their potential as anticancer agents (Kambappa et al., 2017).
  • The development of selective inhibitors for conditions like rheumatoid arthritis has also been reported. Compounds with similar structures have shown improved selectivity and efficacy in disease models, highlighting their therapeutic potential (Chough et al., 2018).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown selective inhibitor activity on the Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2) enzymes .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potentials, given the diverse biological activity of pyrimidine and its derivatives .

Properties

IUPAC Name

butyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-4-5-10-28-18(27)11-17(26)25-9-7-14(2)16(12-25)24(3)20-15-6-8-21-19(15)22-13-23-20/h6,8,13-14,16H,4-5,7,9-12H2,1-3H3,(H,21,22,23)/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFJFTIXSPNYQX-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227199-31-5
Record name Butyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2227199315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL 3-((3R,4R)-4-METHYL-3-(METHYL(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)AMINO)PIPERIDIN-1-YL)-3-OXOPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXA92262Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate

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